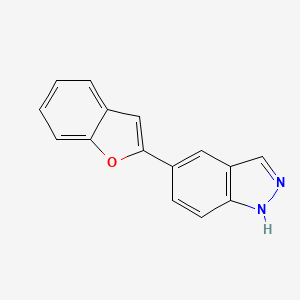

5-Benzofuran-2-YL-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

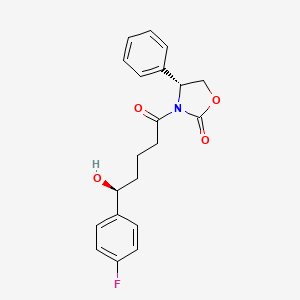

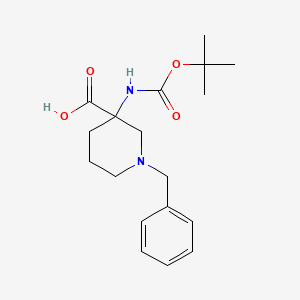

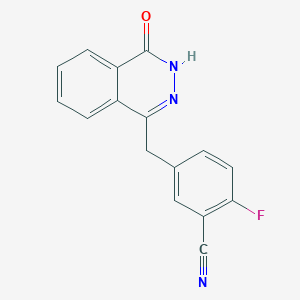

5-Benzofuran-2-YL-1H-indazole is a biochemical used for proteomics research . It has a molecular formula of C15H10N2O and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Benzofuran-2-YL-1H-indazole, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Benzofuran-2-YL-1H-indazole is characterized by a benzofuran ring attached to an indazole ring . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including 5-Benzofuran-2-YL-1H-indazole, have been the focus of various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzofuran-2-YL-1H-indazole include a molecular formula of C15H10N2O and a molecular weight of 234.25 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Novel series of derivatives integrated with benzofuran and various moieties have been synthesized and shown to possess promising antimicrobial activities. For example, derivatives have been synthesized using green procedures and tested for antibacterial activity, showcasing significant potential against various bacterial strains (Idrees et al., 2019; Jakhar & Makrandi, 2012).

Antifungal and Anticancer Agents

- Research on benzofuran derivatives containing the 1,2,4-triazole moiety has indicated their effectiveness as potent antibacterial and antifungal agents. These compounds have also been explored for their potential in molecular docking investigations, hinting at their utility in drug design against microbial infections (Bharathi et al., 2023).

Antitumor Activity

- The synthesis of benzofuryl-substituted 1,2,4-triazoles and their evaluation for antitumor activity have been significant areas of research. These studies have produced compounds with notable antitumor properties, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Kaldrikyan et al., 2009).

Green Synthesis and Biological Screening

- Eco-friendly synthesis methods, such as ultrasound- and microwave-assisted techniques, have been developed for the synthesis of benzofuran derivatives. These methods not only provide an efficient route for compound preparation but also contribute to the exploration of their biological activities, including their potential as antimicrobial and anticancer agents (Kumar & Sharma, 2017).

Molecular Docking and Inhibition Studies

- Benzofuran derivatives have been investigated for their inhibitory activities against specific enzymes, demonstrating their potential in the development of novel therapeutic agents. These studies involve sophisticated molecular docking techniques to understand the interaction between these compounds and target proteins, offering insights into their mechanism of action and enhancing drug discovery processes (Gao et al., 2013).

Direcciones Futuras

Benzofuran and its derivatives, including 5-Benzofuran-2-YL-1H-indazole, are emerging as important scaffolds for antimicrobial agents . They have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

Propiedades

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOACZWIEFXVRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648422 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzofuran-2-YL-1H-indazole | |

CAS RN |

885272-61-7 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)